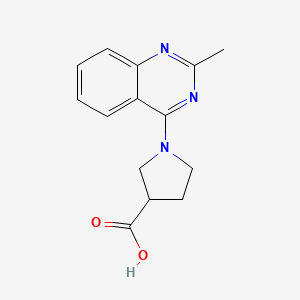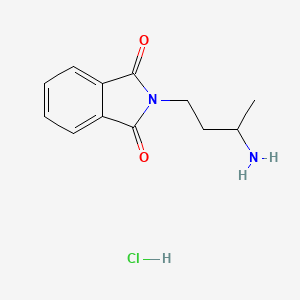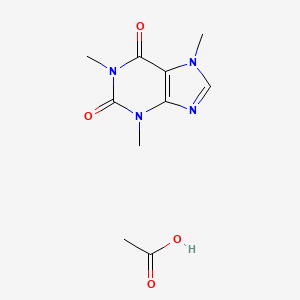
3-Chloro-N,N-dimethyl-4-oxoquinoline-1(4H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Chloro-N,N-diméthyl-4-oxoquinoléine-1(4H)-carboxamide est un composé organique synthétique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-Chloro-N,N-diméthyl-4-oxoquinoléine-1(4H)-carboxamide implique généralement les étapes suivantes :
Matières premières : La synthèse commence par la sélection de matières premières appropriées, telles que la 3-chloroquinoléine et la N,N-diméthylformamide.
Conditions de réaction : La réaction est effectuée dans des conditions contrôlées, impliquant souvent l'utilisation de catalyseurs, de solvants et de températures spécifiques pour faciliter la formation du produit souhaité.
Purification : Le produit brut est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour obtenir le composé pur.
Méthodes de production industrielle
En milieu industriel, la production de 3-Chloro-N,N-diméthyl-4-oxoquinoléine-1(4H)-carboxamide peut impliquer des réacteurs à grande échelle et des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus peut également inclure des étapes de gestion des déchets et de protection de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Chloro-N,N-diméthyl-4-oxoquinoléine-1(4H)-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés de la quinoléine.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à de nouveaux composés ayant des propriétés modifiées.
Substitution : L'atome de chlore dans le composé peut être remplacé par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Agents réducteurs : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Réactifs de substitution : Les nucléophiles comme les amines, les thiols et les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des N-oxydes de quinoléine, tandis que les réactions de substitution peuvent produire une variété de dérivés de la quinoléine fonctionnalisés.
4. Applications de la recherche scientifique
Chimie : Il peut être utilisé comme un bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Le composé peut présenter une activité biologique, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine : Les dérivés de la quinoléine sont connus pour leurs propriétés antimicrobiennes, antivirales et anticancéreuses, et ce composé peut avoir des applications similaires.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que des colorants et des polymères.
5. Mécanisme d'action
Le mécanisme d'action du 3-Chloro-N,N-diméthyl-4-oxoquinoléine-1(4H)-carboxamide implique son interaction avec des cibles moléculaires dans les systèmes biologiques. Le composé peut se lier à des enzymes ou des récepteurs spécifiques, inhibant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound may have similar applications.
Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 3-Chloro-N,N-dimethyl-4-oxoquinoline-1(4H)-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinoléine : Le composé parent de la famille des quinoléines, connu pour ses propriétés antipaludiques.
Chloroquine : Un médicament antipaludique bien connu ayant une structure de quinoléine similaire.
N,N-Diméthyl-4-oxoquinoléine-1(4H)-carboxamide : Un composé apparenté sans l'atome de chlore, utilisé pour comparaison dans des études.
Unicité
Le 3-Chloro-N,N-diméthyl-4-oxoquinoléine-1(4H)-carboxamide est unique en raison de la présence de l'atome de chlore, qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurale peut améliorer sa puissance et sa sélectivité dans diverses applications.
Propriétés
Numéro CAS |
89263-37-6 |
|---|---|
Formule moléculaire |
C12H11ClN2O2 |
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
3-chloro-N,N-dimethyl-4-oxoquinoline-1-carboxamide |
InChI |
InChI=1S/C12H11ClN2O2/c1-14(2)12(17)15-7-9(13)11(16)8-5-3-4-6-10(8)15/h3-7H,1-2H3 |
Clé InChI |
URRIBBBWIRMKDP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)N1C=C(C(=O)C2=CC=CC=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol](/img/structure/B11861633.png)



![3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11861660.png)


![Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate](/img/structure/B11861689.png)
